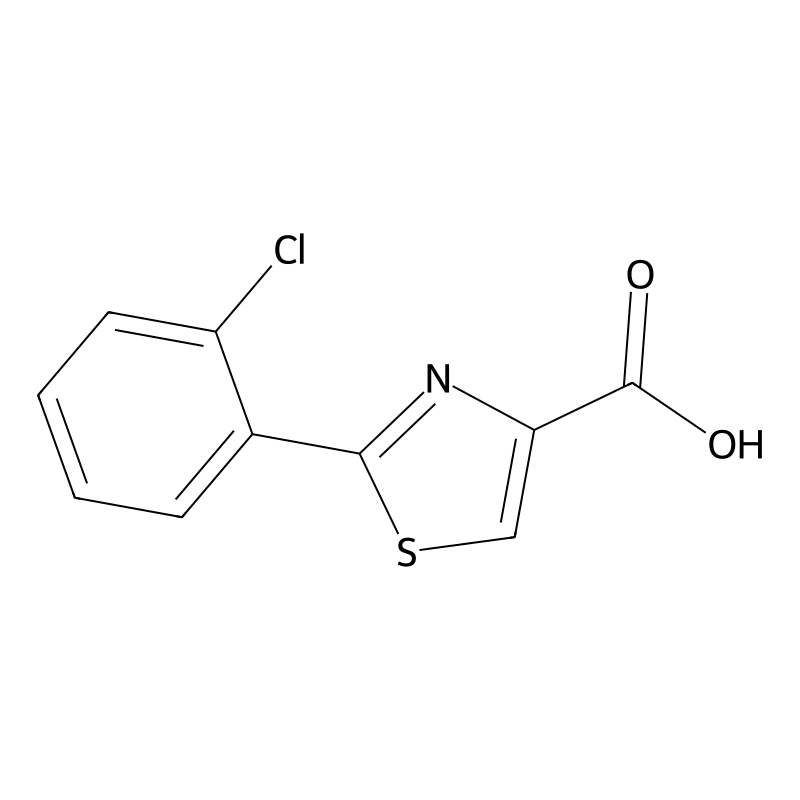2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Medicinal Chemistry:
- Antibacterial activity: Studies have investigated 2-(2-Cl-Ph)-T4C and its derivatives for their antibacterial properties. One study found that it exhibited moderate activity against certain Gram-positive bacteria, suggesting potential for further development as antibiotics [1].
Source
[1] N. A. El-Gohary et al., "Synthesis, characterization, and antimicrobial activity of some novel thiazole derivatives," Molecules, vol. 14, no. 8, pp. 3150-3161, 2009.
Material Science:
- Organic photovoltaics: Research has explored the use of 2-(2-Cl-Ph)-T4C as an electron acceptor material in organic photovoltaic (OPV) devices. It demonstrated potential for improving device performance due to its suitable energy levels and ability to form efficient charge transfer complexes [2].
Source
[2] Y. Lin et al., "High-performance non-fullerene acceptors with a fused thiazole core for efficient organic solar cells," Journal of Materials Chemistry A, vol. 3, no. 27, pp. 14043-14050, 2015.
Synthetic Organic Chemistry:
- Building block for complex molecules: 2-(2-Cl-Ph)-T4C can serve as a valuable building block for the synthesis of more complex molecules with diverse functionalities. Its reactive sites allow for further chemical modifications, enabling the creation of various target compounds [3].
2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid is an organic compound with the molecular formula C₁₀H₆ClNO₂S and a molecular weight of 239.68 g/mol. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms, and a carboxylic acid functional group. The presence of the chlorophenyl group contributes to its unique properties and potential applications in various fields, including pharmaceuticals and agrochemicals .
The chemical reactivity of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid can be attributed to its functional groups. Key reactions include:
- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of a thiazole derivative.
- Esterification: The carboxylic acid can react with alcohols to form esters.
- Nucleophilic Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
These reactions make it a versatile intermediate in synthetic organic chemistry.
Research indicates that 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid exhibits notable biological activities. It has been studied for its potential as an antimicrobial and anti-inflammatory agent. The thiazole moiety is often associated with various pharmacological effects, including:
- Antimicrobial Activity: It has shown efficacy against certain bacterial strains.
- Anti-inflammatory Properties: The compound may inhibit inflammatory pathways, providing therapeutic benefits in conditions such as arthritis.
These biological activities highlight its potential use in drug development and therapeutic applications .
Several synthesis methods have been reported for 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid:
- Condensation Reactions: This method involves the reaction of 2-chlorobenzaldehyde with thioamide derivatives followed by carboxylation.
- Cyclization Reactions: Thiazole formation can occur through cyclization of appropriate precursors containing both sulfur and nitrogen functionalities.
- Functional Group Transformations: Starting from simpler thiazoles or phenolic compounds, the introduction of chlorine and carboxylic acid groups can be achieved through halogenation and oxidation reactions.
These methods allow for the efficient production of this compound in laboratory settings .
2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid has several applications across different fields:
- Pharmaceuticals: Due to its biological activity, it is considered a candidate for drug development targeting infections and inflammation.
- Agricultural Chemicals: Its antimicrobial properties make it suitable for use in agrochemicals to protect crops from pathogens.
- Chemical Intermediates: It serves as an intermediate in the synthesis of other complex organic compounds.
These applications underline its significance in both industrial and research contexts .
Interaction studies involving 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid have focused on its binding affinity to various biological targets. Notable findings include:
- Protein Binding Studies: Research has indicated that this compound can interact with specific proteins involved in inflammatory responses.
- Molecular Docking Studies: Computational studies suggest that it may bind effectively to enzymes related to microbial resistance mechanisms.
These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological properties .
Several compounds share structural similarities with 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic acid | Similar thiazole structure; different chlorophenyl position | Different biological activity profile |
| 2-(2-Methylphenyl)-1,3-thiazole-4-carboxylic acid | Contains methyl instead of chlorine | Potentially different reactivity |
| 5-Methylthiazole-4-carboxylic acid | Lacks the chlorophenyl group | More basic properties |
The presence of the chlorine atom at the ortho position relative to the carboxylic acid distinguishes 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid from these similar compounds, potentially influencing its biological activity and chemical reactivity .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








